2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine
Description
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine (CAS: 1198765-41-1) is a brominated pyridine derivative featuring a tert-butyldimethylsilyl (TBS) ether group at the 5-position. Its molecular formula is C₁₁H₁₈BrNOSi (MW: 288.26 g/mol), and it is commonly employed in organic synthesis as a protected intermediate for hydroxyl groups, enabling selective functionalization at the 2-bromo position . The TBS group enhances stability under acidic and basic conditions while allowing deprotection via fluoride ions (e.g., TBAF) .
Properties
IUPAC Name |
(6-bromopyridin-3-yl)oxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BrNOSi/c1-11(2,3)15(4,5)14-9-6-7-10(12)13-8-9/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHQDPMQWCYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CN=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BrNOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from 2,5-Dibromopyridine
A common precursor is commercially available 2,5-dibromopyridine. The synthetic route involves selective lithiation and subsequent functionalization:
Step 1: Lithiation and Hydroxylation
Lithiation at the 5-position of 2-bromopyridine derivatives is achieved by treatment with organolithium reagents (e.g., n-butyllithium) at low temperatures, followed by quenching with electrophilic oxygen sources to introduce the hydroxyl group.
Step 2: Protection with TBDMS
The hydroxyl group is then protected by reaction with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine, typically in anhydrous solvents like dichloromethane or dimethylformamide. This reaction yields 2-bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine with good selectivity and yield.
This synthetic approach is supported by the literature describing the preparation of 5-substituted 2-bromopyridines and their silyl ethers as key intermediates for ligand synthesis.
Alternative Routes via 5-Hydroxypyridine Derivatives
Another approach involves:
- Preparation of 5-hydroxypyridine derivatives by oxidation or substitution reactions on 2-bromopyridine.
- Subsequent silylation with TBDMSCl to protect the hydroxyl group.
This method is less direct but can be useful when specific substitution patterns are required.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The TBDMS group can be removed under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Reagents such as tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) or acidic conditions using acetic acid and water are commonly used.
Major Products
Substitution Reactions: The major products are the substituted pyridine derivatives, where the bromine atom is replaced by the nucleophile.
Deprotection Reactions: The major product is 5-hydroxypyridine, obtained after the removal of the TBDMS group.
Scientific Research Applications
Organic Synthesis
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo substitution reactions makes it useful for creating various derivatives.
Key Reactions:
- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Deprotection Reactions: The TBDMS group can be removed to yield the free hydroxyl group, allowing further functionalization.
| Reaction Type | Description | Common Conditions |
|---|---|---|
| Substitution | Bromine replaced by nucleophiles | Polar aprotic solvents (DMF, DMSO) |
| Deprotection | TBDMS group removal | TBAF in THF or acidic conditions |
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of drugs targeting specific enzymes or receptors. Its structure allows for modifications that can enhance biological activity or selectivity.
Case Study:
- Drug Development: Research has demonstrated that derivatives of this compound exhibit promising activity against certain cancer cell lines, highlighting its potential as a lead compound for anticancer agents.
Material Science
The compound is also significant in material science for synthesizing novel materials with unique properties, such as conductive polymers and advanced coatings.
Applications:
- Conductive Polymers: Used as an intermediate to create polymers with enhanced electrical properties.
- Advanced Coatings: Its derivatives are explored for applications in protective coatings due to their stability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine primarily involves its reactivity as a brominated pyridine derivative. The bromine atom at the 2-position is highly reactive and can undergo nucleophilic substitution reactions. The TBDMS group serves as a protecting group for the hydroxyl functionality, allowing selective reactions at the bromine site without interference from the hydroxyl group .
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below highlights critical distinctions between 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine and related compounds:
Biological Activity
2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine is an organic compound with the molecular formula C11H18BrNOSi. It features a bromine atom at the 2-position of the pyridine ring and a tert-butyldimethylsilyl (TBDMS) protective group at the 5-position. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
The synthesis of this compound typically involves protecting the hydroxyl group of 5-hydroxypyridine with a TBDMS group, followed by bromination at the 2-position. Common reagents include tert-butyldimethylsilyl chloride (TBDMS-Cl) and bases like imidazole or pyridine, often in solvents such as dimethylformamide (DMF) or acetonitrile .
| Property | Value |
|---|---|
| Molecular Formula | C11H18BrNOSi |
| Molecular Weight | 273.25 g/mol |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits various biological activities, including potential antimicrobial and anticancer properties. Its mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
The TBDMS group serves as a protective element, influencing the compound's reactivity and interactions with biological targets. The bromine atom may play a role in enhancing biological activity by facilitating nucleophilic attacks or stabilizing reactive intermediates during enzymatic reactions .
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the efficacy of various pyridine derivatives against Mycobacterium tuberculosis. Compounds similar to this compound demonstrated significant bactericidal activity, suggesting potential use in tuberculosis treatment .
- Anticancer Potential : In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation by inducing apoptosis. The specific pathways involved include modulation of the ERK/MAPK signaling pathway, which is crucial for cell survival and proliferation .
- Neuroprotective Effects : Research has highlighted the neuroprotective properties of related compounds against oxidative stress-induced cell death. These findings suggest that this compound may offer protective effects in neurodegenerative disease models .
Table 2: Comparison with Similar Compounds
| Compound | Activity Type | Efficacy Level |
|---|---|---|
| This compound | Antimicrobial | Moderate |
| 5-Bromo-2-(tert-butyldimethylsiloxy)pyrimidine | Anticancer | High |
| Pyridine derivatives | Neuroprotective | Variable |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-Bromo-5-[(tert-butyldimethylsilyl)oxy]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via bromination of a hydroxyl-substituted pyridine precursor followed by silyl protection. For example, bromination of 5-hydroxypyridine derivatives using reagents like PBr₃ or NBS (N-bromosuccinimide) under anhydrous conditions (e.g., THF or DCM) is common . Subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or DMAP) ensures regioselectivity .
- Key Considerations : Excess brominating agents may lead to over-bromination, while insufficient TBSCl can result in incomplete protection. Reaction monitoring via TLC or LC-MS is critical .
Q. How is the compound characterized to confirm its structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ ~0.1 ppm for TBS methyl groups, δ ~8.0 ppm for pyridine protons) .
- HR-MS : To confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₉BrNO₃Si, expected m/z ~332.05) .
- FT-IR : Absorbance bands for Si-O-C (~1100 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. What are the primary applications of the tert-butyldimethylsilyl (TBS) protecting group in this compound?
- Role of TBS : The TBS group protects the hydroxyl moiety during multi-step syntheses, enabling selective functionalization of the bromine site. It is stable under basic and mildly acidic conditions but cleavable with fluoride sources (e.g., TBAF) .
- Example : In cross-coupling reactions (e.g., Suzuki-Miyaura), the TBS group prevents unwanted side reactions at the hydroxyl position .
Advanced Research Questions
Q. How does steric hindrance from the TBS group influence reactivity in cross-coupling reactions?
- Challenges : The bulky TBS group adjacent to the bromine atom can reduce accessibility for palladium catalysts, necessitating optimized conditions (e.g., higher catalyst loading, elevated temperatures, or microwave-assisted synthesis) .
- Case Study : A study on Suzuki-Miyaura coupling showed that using XPhos as a ligand improved yields by mitigating steric effects .
Q. What strategies resolve contradictions in reported reaction outcomes for this compound?
- Data Discrepancies : For instance, conflicting yields in Sonogashira couplings may arise from variations in solvent polarity (e.g., DMF vs. THF) or catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)). Systematic screening of conditions (e.g., using Design of Experiments) is recommended .
- Troubleshooting : Contamination by residual moisture (which hydrolyzes TBS) or improper storage (leading to bromine displacement) can skew results. Karl Fischer titration and rigorous drying protocols are advised .
Q. How is the compound utilized in synthesizing bioactive molecules or complex heterocycles?
- Medicinal Chemistry : The bromine site serves as a handle for introducing pharmacophores. For example, coupling with boronic acids generates biaryl structures for kinase inhibitors .
- Case Study : In a recent antiviral prodrug synthesis, the TBS-protected intermediate was coupled with a nucleoside analogue, followed by deprotection to expose the hydroxyl group for phosphorylation .
Q. What are the limitations of current purification methods for this compound?
- Purification Challenges : Column chromatography (silica gel) is standard but may degrade the TBS group due to trace acidity. Alternatives include neutral alumina columns or preparative HPLC with buffered mobile phases .
- Yield Optimization : Recrystallization from hexane/ethyl acetate (1:3) often improves purity but requires careful solvent selection to avoid TBS cleavage .
Methodological Considerations
Q. How to mitigate hazards during handling and storage?
- Safety Protocols : Store at –20°C under inert gas (argon) to prevent bromine displacement or hydrolysis. Use PPE (gloves, goggles) due to potential skin/eye irritation .
- In Situ Derivatization : For unstable intermediates, consider one-pot reactions to avoid isolating hazardous intermediates .
Q. What computational tools aid in predicting reactivity or spectroscopic properties?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
